molecular formula C7H5ClN2O4 B3048978 2-Chloro-1-methyl-3,5-dinitrobenzene CAS No. 18905-50-5

2-Chloro-1-methyl-3,5-dinitrobenzene

Cat. No.: B3048978
CAS No.: 18905-50-5
M. Wt: 216.58 g/mol
InChI Key: FXMUNKFQIKDUBF-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-3,5-dinitrobenzene is an aromatic compound with the molecular formula C7H5ClN2O4. It is characterized by the presence of a chlorine atom, a methyl group, and two nitro groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-3,5-dinitrobenzene typically involves the nitration of 2-chloro-1-methylbenzene (o-chlorotoluene). The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or distillation to achieve the desired purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-methyl-3,5-dinitrobenzene is unique due to the specific positioning of its nitro groups, which significantly influences its chemical reactivity and properties. The presence of both a chlorine atom and a methyl group further distinguishes it from other nitrobenzene derivatives, providing unique pathways for chemical reactions and applications .

Properties

IUPAC Name

2-chloro-1-methyl-3,5-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-4-2-5(9(11)12)3-6(7(4)8)10(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMUNKFQIKDUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303652
Record name 2-Chloro-3,5-dinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18905-50-5
Record name Benzene,5-dinitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-3,5-dinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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